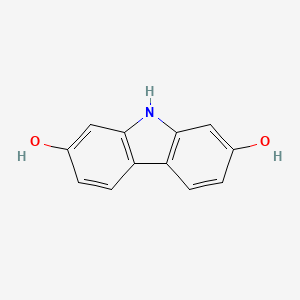

9H-Carbazole-2,7-diol

Descripción general

Descripción

9H-Carbazole-2,7-diol is a carbazole derivative . It is used as an intermediate in the synthesis of other carbazoles . It has been shown to be oxidized to 9H-carbazol-2,7-dione and then hydroxylated to form 9H carboxylic acid .

Synthesis Analysis

Carbazole and its derivatives have become important materials for optoelectronic applications . Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions . This knowledge provides the basis for evaluating the stabilities of these materials and for designing novel carbazole-derived materials with desired properties .Molecular Structure Analysis

The molecular formula of 9H-Carbazole-2,7-diol is C12H9NO2 . Its molecular weight is 199.20500 . The exact mass is 199.06300 .Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . The first significant work on the oxidation of carbazole was published by Branch and Tucker . They reported that when silver oxide was used as an oxidant, two products were obtained, one of them being 9,9′-bicarbazyl .Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Carbazole-2,7-diol include a molecular formula of C12H9NO2 , a molecular weight of 199.20500 , and an exact mass of 199.06300 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Pharmacology

9H-carbazole and its derivatives, including 9H-Carbazole-2,7-diol, have been extensively studied in medicinal chemistry. These compounds display a wide range of biological activities upon modification. Notable applications include their use as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents. Literature from 2010 through 2015 highlighted their in vitro and in vivo activities, focusing on structure-activity relationships, mechanisms of action, and cytotoxicity/selectivity findings (Tsutsumi, Gündisch, & Sun, 2016).

2. Organic Semiconductor Production

2,7-dibromo-9H-carbazole and its derivatives are popular building blocks for producing organic semiconductors. The synthesis of these derivatives has been improved through "green" methods, significantly reducing synthesis time compared to classical methods. This advancement aligns with the principles of green chemistry (Khrustalev, Yedrissov, Vetrova, & Khrustaleva, 2020).

3. Polymer Science

In the field of polymer science, the preparation of poly(9-alkyl-9H-carbazole)-2,7-diyls using palladium-catalyzed cross-coupling reactions has been described. These polymers, with varied alkyl group substituents, exhibit exclusive 2,7-linkage between consecutive carbazole units and are thermally stable up to 450 °C. Their structural analyses and electrochemical properties are significant for various applications (Iraqi & Wataru, 2004).

4. Bacterial Biotransformation

The bacterial biotransformation of 9H-carbazole derivatives has been analyzed, focusing on their pharmacological applications. This study provided insights into the metabolism of these compounds by certain bacterial strains, leading to the formation of various hydroxylated metabolites (Waldau, Mikolasch, Lalk, & Schauer, 2009).

5. Electrochemical and Optical Properties

Research has been conducted on the electrochemical synthesis of new conjugated polymers based on carbazole and furan units. These studies explore the optical and electrochemical properties of the synthesized polymers, revealing their potential applications in various fields, such as electrochromic devices (Oguztürk, Tirkeş, & Önal, 2015).

6. Green Chemistry Approaches

9H-carbazole reacts with dibromoalkane/acid di chloride under microwave irradiation, leading to products with high yields and purity. This methodology aligns with green chemistry principles, emphasizing faster, solvent-free reactions and eco-friendly approaches (Narkhede, 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9H-carbazole-2,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,13-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLNMGIBGGIFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491771 | |

| Record name | 9H-Carbazole-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341033-42-9 | |

| Record name | 9H-Carbazole-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

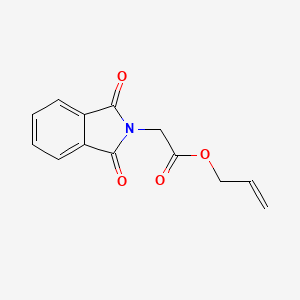

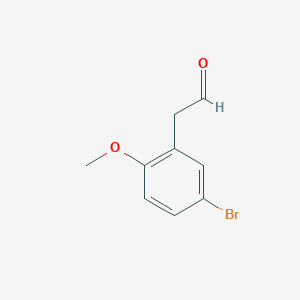

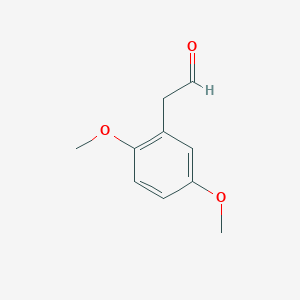

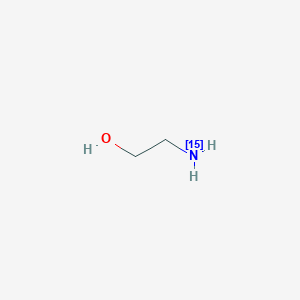

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)

![2-chloro-N-[4-(2-chloro-acetylamino)-butyl]acetamide](/img/structure/B3051424.png)

![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)